molecular formula C14H10O3 B1330100 4-Formylphenyl benzoate CAS No. 5339-06-0

4-Formylphenyl benzoate

Cat. No.: B1330100
CAS No.: 5339-06-0
M. Wt: 226.23 g/mol
InChI Key: KYZWJGYDXCOKRS-UHFFFAOYSA-N
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Description

4-Formylphenyl benzoate is an organic compound with the molecular formula C14H10O3. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with benzoic acid. This compound is used in various chemical syntheses and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

4-Formylphenyl benzoate plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds such as thiazoles and thiazolidinones . It interacts with various enzymes and proteins, including those involved in the catalytic degradation of dyes and the inhibition of protein kinases . The compound’s interactions with these biomolecules are essential for its function as a precursor in the synthesis of bioactive molecules.

Cellular Effects

This compound has been shown to exhibit significant effects on various cell types and cellular processes. It has demonstrated cytotoxic activity against cancer cell lines such as HepG2, MCF-7, and HeLa . The compound influences cell function by disrupting cell signaling pathways, inducing apoptosis, and affecting gene expression. These effects are crucial for its potential use as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes, such as protein kinases, and inhibits their activity . This inhibition disrupts cellular signaling pathways, leading to apoptosis and other cellular effects. Additionally, this compound can induce changes in gene expression, further contributing to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential for sustained biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anticancer activity, without significant toxicity . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the benzoate catabolic pathway . It interacts with enzymes such as catechol-1,2-dioxygenase and muconate cycloisomerase, which are involved in the degradation of aromatic compounds. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are essential for its biochemical activity. Studies have shown that this compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This subcellular localization is crucial for its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formylphenyl benzoate can be synthesized through the esterification of 4-hydroxybenzaldehyde with benzoyl chloride. The reaction typically involves the use of a base such as triethylamine in a solvent like tetrahydrofuran at low temperatures (0°C) and then warming to room temperature . The reaction mixture is then quenched with aqueous ammonium chloride, and the product is extracted and purified through column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Formylphenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitrating agents in the presence of a catalyst.

Major Products:

    Oxidation: 4-Carboxyphenyl benzoate.

    Reduction: 4-Hydroxymethylphenyl benzoate.

    Substitution: Various substituted phenyl benzoates depending on the electrophile used.

Scientific Research Applications

4-Formylphenyl benzoate is utilized in the synthesis of heterocyclic compounds, such as thiazole and thiazolidinone derivatives, which exhibit significant antibacterial activity . It serves as a versatile precursor in organic synthesis, enabling the construction of complex molecular architectures. Additionally, it finds applications in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: 4-Formylphenyl benzoate is unique due to its dual functional groups (formyl and ester), which provide multiple reactive sites for chemical transformations. This makes it a valuable intermediate in organic synthesis, offering versatility in the construction of complex molecules.

Properties

IUPAC Name

(4-formylphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZWJGYDXCOKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277671
Record name 4-formylphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5339-06-0
Record name 5339-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-formylphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 ml flask were added 45.6 grams (0.374 mol) 4-hydroxylbenzaldehyde, 150 ml of acetone and 25.8 grams (0.187 mol) potassium carbonate. Then, 52.1 ml (0.449 mol) of benzoyl chloride (BzCl) was added therein dropwise slowly at a temperature of about 0° C. After the addition, the mixture was warmed up to room temperature and the reaction lasted 2 hours. The residue was extracted 3 times with ethyl acetate (150 ml×3). The organic phases were combined, dried over anhydrous sodium sulfate and concentrated till dry to obtain 76.08 grams (0.336 mol) 4-benzoyloxybenzaldehyde. Next, 35.7 ml (0.37 mol) of 4-fluoroaniline was added dropwise to a solution of the obtained 4-benzoyloxybenzaldehyde in 300 ml of ethyl acetate. The reaction lasted 1 hours. The reaction mixture was filtered. The obtained solid was recrystallized from anhydrous ethanol to obtain 60.3 grams (0.189 mol) white solid, namely compound II-1. 1H NMR (400 MHz, CDCl3): δ 7.09-7.14 (m, 2H, Cpr-H), 7.23-7.28 (m, 2H, Cpr-H), 7.37-7.39 (m, 2H, Cpr-H), 7.54-7.59 (m, 2H, Cpr-H), 7.67-7.71 (m, 1H, Cpr-H), 7.99-8.02 (m, 2H, Cpr-H), 8.24-8.26 (m, 2H, Cpr-H), 8.49 (s, 1H, —CH—).
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
52.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Formylphenyl benzoate a valuable precursor in organic synthesis, and what types of compounds have been successfully synthesized using it?

A1: this compound's versatility stems from its structure, which contains both an aldehyde and an ester group. These functional groups are reactive towards various reagents, making it a useful building block for creating diverse heterocyclic compounds. Recent research has showcased its successful utilization in synthesizing novel thiazole and thiazolidin-5-one derivatives. [] These heterocyclic scaffolds are known for their diverse biological activities, making them promising candidates for developing new drugs and therapeutic agents.

Q2: What biological activities have been explored for the newly synthesized derivatives of this compound?

A2: Researchers have been particularly interested in exploring the antibacterial properties of these newly synthesized derivatives. Studies have shown that several thiazole and thiazolidin-5-one derivatives containing the phenyl benzoate moiety exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. [, ] Some of these compounds demonstrate potency comparable to standard antibacterial agents like Ampicillin, highlighting their potential as leads for new antibacterial drug development.

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